

# Antimicrobial Activity of 4-Hydroxyphenyl Amino Acid Derivatives

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## Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

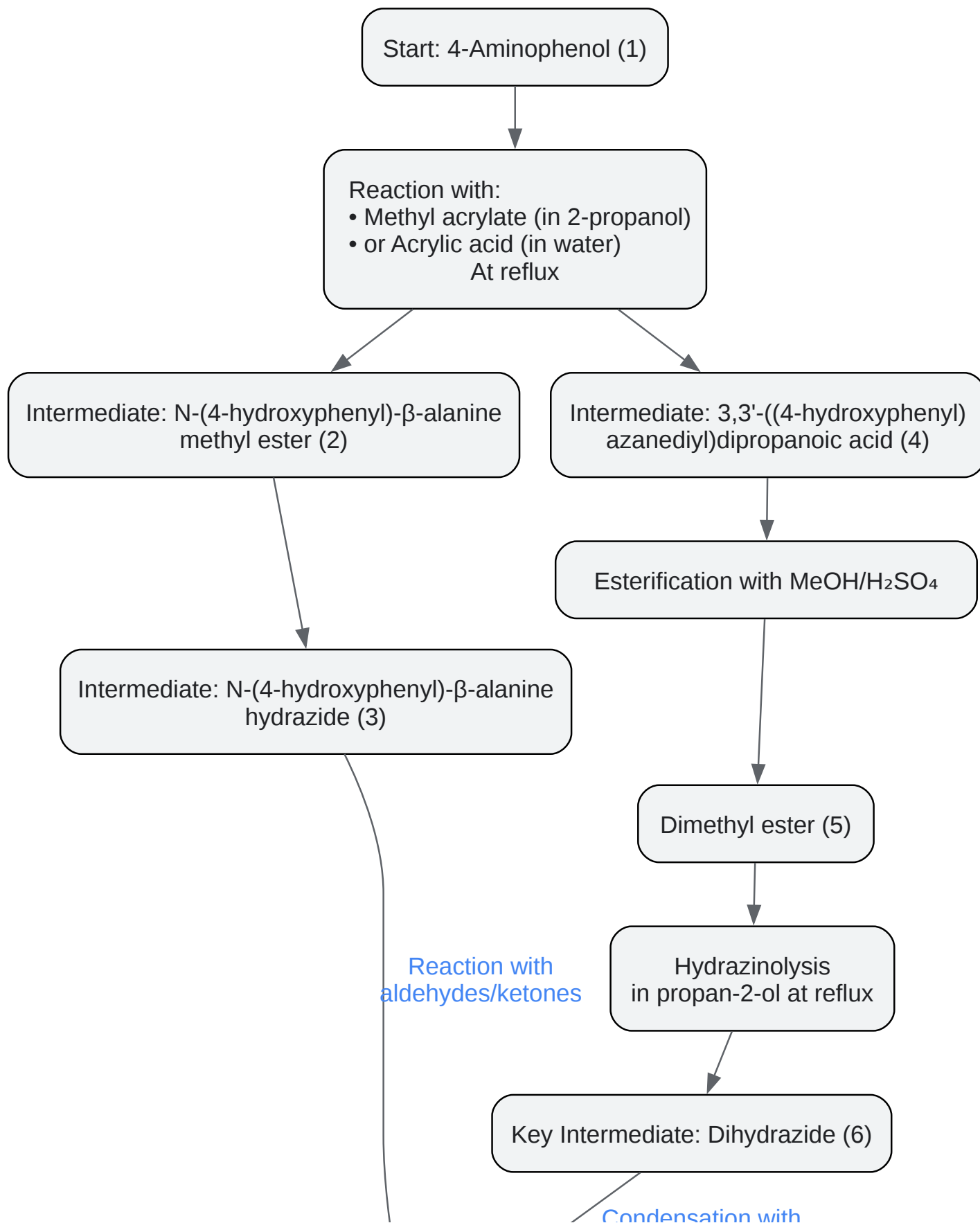
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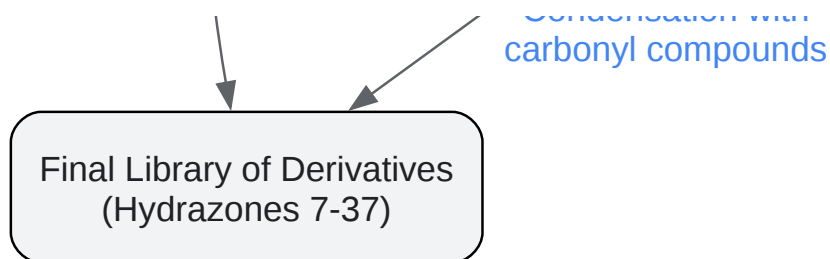
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Compound Class / Key Example	Core Finding / Activity	Pathogens Targeted (MIC values)	Key Significance
<p>  <b>3-((4-Hydroxyphenyl)amino)propanoic acid derivatives</b> (e.g., Hydrazones <b>14-16</b>) [1] [2]   Potent, broad-spectrum antimicrobial activity.   <b>MRSA</b>: 1-8 µg/mL [1] <b>VRE</b>: 0.5-2 µg/mL [1] <b>Candida auris</b>: 0.5-64 µg/mL [1]   Scaffold effective against WHO-priority ESKAPE pathogens and drug-resistant fungi [1].     <b>N-substituted β-amino acid derivatives</b> (e.g., Compound <b>26</b>) [3]   Promising activity against Gram-positive bacteria and fungi.   <b>S. aureus MRSA</b>: 4-16 µg/mL [3] <b>E. faecalis</b>: Comparable to control antibiotics [3] <b>C. albicans</b>: 16 µg/mL [3]   Validates N-substituted β-amino acid scaffold for targeting Gram-positive pathogens [3].  </p>			

## Experimental Protocols: Key Synthesis & Workflow

The synthesis of the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold, as detailed in the 2024 study, follows a multi-step pathway [1] [2]. The diagram below outlines the core experimental workflow for creating these derivatives.





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*Synthetic pathway for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives [1] [2]*

#### Key Experimental Details:

- **Screening Methodology:** The synthesized compounds were screened against clinically relevant ESKAPE pathogens and drug-resistant *Candida* species (including *C. auris*) using standard broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs) [1].
- **Proposed Mechanism:** While the exact mechanism is under investigation, research suggests these amino acid derivatives may inhibit enzymes involved in microbial cell wall synthesis, such as those in the MurA-F pathway, which are crucial for peptidoglycan formation [1] [2].

## Interpretation of Findings and Future Directions

It is important to note that **N-(4-Hydroxyphenyl)propanamide** itself is **not the direct subject of the most current antimicrobial studies**. The highly promising research instead centers on closely related **3-((4-Hydroxyphenyl)amino)propanoic acid** scaffolds. The strategic incorporation of the 4-hydroxyphenyl moiety and further functionalization into hydrazones and other derivatives are critical for the observed potent, broad-spectrum antimicrobial activity [1] [2] [3].

- **The "4-Hydroxyphenyl" Motif is Key:** This structural element is recognized for contributing to potent biological activities in various pharmaceuticals, likely due to the hydroxyl group's ability to form hydrogen bonds and participate in diverse chemical interactions with biological targets [1] [2].
- **A Promising Scaffold:** The 3-((4-Hydroxyphenyl)amino)propanoic acid structure is established as a foundational platform for developing novel antimicrobial candidates, particularly against multidrug-resistant threats [1].

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## References

1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid ... [pmc.ncbi.nlm.nih.gov]
2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid ... [mdpi.com]
3. Synthesis of novel N-substituted  $\beta$ -amino acid derivatives ... [pmc.ncbi.nlm.nih.gov]

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